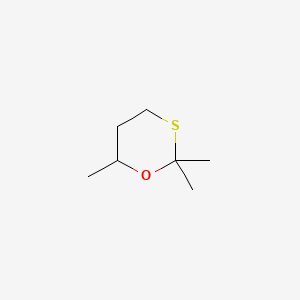
2,2,6-Trimethyl-1,3-oxathiane
Katalognummer B8694723
Molekulargewicht: 146.25 g/mol
InChI-Schlüssel: PRDNKVSUTZYWBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04031257
Procedure details


75 ml of dichloromethane is placed into a 100 ml round-bottom flask. To the dichloromethane is added 5.3 grams (0.05 moles) of 4-mercapto-2-butanol. 3.2 grams (0.055 moles) of acetone is then added followed by 0.1 grams of p-toluene sulfonic acid. Boiling chips are added to the flask. A Dean-Starke distilling receiver is placed on the flask, and a reflux condenser is placed on the receiver. The flask is then heated slowly until reflux occurs, and then the temperature is increased for a more vigorous reflux. The reflux lasts for a period of 2 hours before water of reaction ceases to be formed. The reaction mass is then cooled and neutralized with diethyl amine to a pH of about 8. The reaction mass is filtered through fluted filter paper, and the dichloromethane solvent is removed by means of rotary evaporation. 7.2 grams of crude product are recovered after the rotary evaporation operation. The crude product is then distilled by means of vacuum distillation yielding the following 3 fractions:






Identifiers


|
REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][CH:4]([OH:6])[CH3:5].[CH3:7][C:8]([CH3:10])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(NCC)C>ClCCl>[CH3:7][C:8]1([CH3:10])[S:1][CH2:2][CH2:3][CH:4]([CH3:5])[O:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Step Four
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
SCCC(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Boiling chips are added to the flask
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
A Dean-Starke distilling receiver
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask is then heated slowly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
until reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is increased for a more vigorous reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reflux lasts for a period of 2 hours before water of reaction ceases
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass is then cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mass is filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
through fluted filter paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane solvent is removed by means of rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
7.2 grams of crude product are recovered after the rotary evaporation operation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product is then distilled by means of vacuum distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding the following 3 fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(OC(CCS1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
